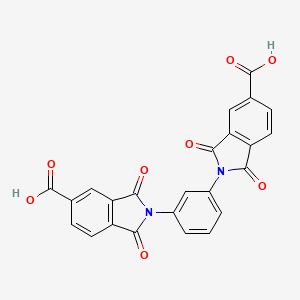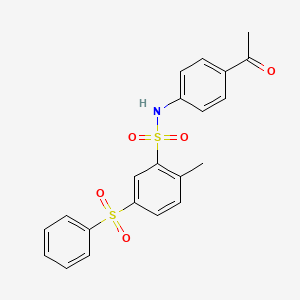![molecular formula C19H15NO6S2 B3441932 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3441932.png)
4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid
Übersicht
Beschreibung
4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid is a chemical compound that belongs to the class of sulfonamides. It has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid involves its binding to the active site of enzymes. The sulfonamide group of the compound interacts with the zinc ion in the active site of metalloproteases and carbonic anhydrases, leading to inhibition of their activity. Similarly, the compound has been shown to bind to the ATP-binding site of kinases, leading to inhibition of their activity. The inhibition of these enzymes can result in various physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid exhibits potent anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, the compound has been shown to exhibit anti-cancer activity by inhibiting the activity of matrix metalloproteases (MMPs), which are involved in tumor invasion and metastasis. Furthermore, the compound has been shown to exhibit anti-angiogenic activity by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid is its high potency and selectivity towards various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes and diseases. Additionally, the compound has a relatively simple synthesis method and can be easily purified. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can limit its application in some experiments.
Zukünftige Richtungen
The potential applications of 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid are vast and varied. Some of the future directions for research include:
1. Investigating the potential of the compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
2. Developing new synthetic methods to improve the yield and purity of the compound.
3. Investigating the structure-activity relationship of the compound to identify new derivatives with improved potency and selectivity.
4. Studying the mechanism of action of the compound in more detail to gain a better understanding of its physiological effects.
5. Exploring the potential of the compound in materials science, such as in the development of new sensors or catalysts.
Conclusion:
In conclusion, 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid is a valuable compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its high potency and selectivity towards various enzymes make it a valuable tool for studying the role of these enzymes in various physiological processes and diseases. Further research is needed to fully explore the potential of the compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, metalloproteases, and kinases. These enzymes are involved in various physiological processes and are often dysregulated in diseases such as cancer, inflammation, and neurological disorders. Therefore, 4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been investigated as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c21-19(22)14-9-11-15(12-10-14)20-28(25,26)18-8-4-7-17(13-18)27(23,24)16-5-2-1-3-6-16/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMFIKHJOVWRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)

![2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3441895.png)
![2-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3441911.png)
![3-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3441919.png)
![N-(2-methylphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3441921.png)
![2-amino-4-(4-hydroxyphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3441934.png)
![2-(4-{[(4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3441942.png)
![2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3441948.png)
![N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3441952.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3441960.png)